molecular formula C5H9Cl4N3 B15072838 6-Chloropyridine-3,4-diamine trihydrochloride

6-Chloropyridine-3,4-diamine trihydrochloride

Cat. No.: B15072838
M. Wt: 253.0 g/mol
InChI Key: NYTWCPHUKVOLKG-UHFFFAOYSA-N
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Description

6-Chloropyridine-3,4-diamine trihydrochloride is a chemical compound with the molecular formula C5H6ClN3·3HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropyridine-3,4-diamine trihydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 6-chloropyridine with ammonia or amine derivatives under controlled conditions to introduce the amino groups at the 3 and 4 positions of the pyridine ring.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloropyridine-3,4-diamine trihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

Major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

6-Chloropyridine-3,4-diamine trihydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is utilized in the study of enzyme inhibitors and as a building block for biologically active molecules.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloropyridine-3,4-diamine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-Chloropyridine-3,4-diamine trihydrochloride include:

  • 6-Chloropyridine-2,3-diamine
  • 6-Chloropyrimidine-2,4-diamine
  • 2-Chloro-4,5-diaminopyridine

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific interactions with molecular targets are required.

Properties

Molecular Formula

C5H9Cl4N3

Molecular Weight

253.0 g/mol

IUPAC Name

6-chloropyridine-3,4-diamine;trihydrochloride

InChI

InChI=1S/C5H6ClN3.3ClH/c6-5-1-3(7)4(8)2-9-5;;;/h1-2H,8H2,(H2,7,9);3*1H

InChI Key

NYTWCPHUKVOLKG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1Cl)N)N.Cl.Cl.Cl

Origin of Product

United States

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